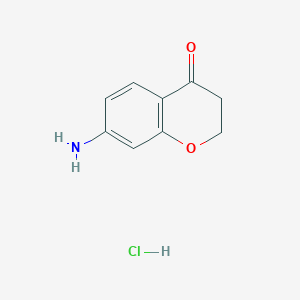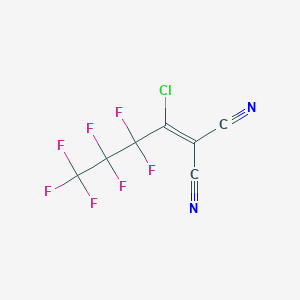
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group and multiple fluorine atoms, which contribute to its high chemical stability and reactivity. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile typically involves the reaction of chlorinated and fluorinated precursors under specific conditions. One common method involves the reaction of a chlorinated fluorocarbon with malononitrile in the presence of a suitable catalyst. The reaction conditions often require high temperatures and pressures to achieve the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products. Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty coatings, adhesives, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile involves its interaction with specific molecular targets. The chloro and fluorine atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
2-(1-Chloro-2,2,3,3,4,4,4-heptafluorobutylidene)malononitrile can be compared with other similar compounds, such as:
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: This compound also contains multiple fluorine atoms and a chloro group, but differs in its cyclic structure.
4-Chloro-2,2,3,3,4,4-hexafluorobutanoic acid: This compound has a similar fluorinated backbone but includes a carboxylic acid group instead of malononitrile. The uniqueness of this compound lies in its combination of a chloro group with a highly fluorinated linear chain and a malononitrile moiety, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7ClF7N2 |
|---|---|
Molecular Weight |
280.53 g/mol |
IUPAC Name |
2-(1-chloro-2,2,3,3,4,4,4-heptafluorobutylidene)propanedinitrile |
InChI |
InChI=1S/C7ClF7N2/c8-4(3(1-16)2-17)5(9,10)6(11,12)7(13,14)15 |
InChI Key |
ODAXRHHILQYZAG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(=C(C(C(C(F)(F)F)(F)F)(F)F)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


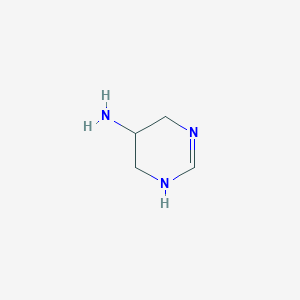
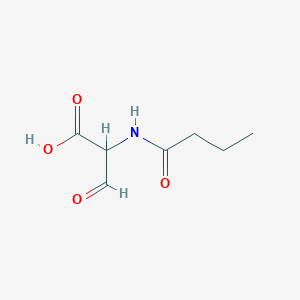

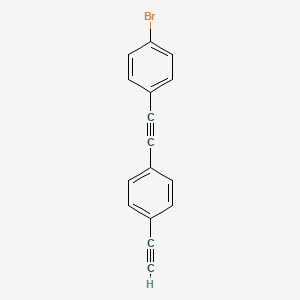


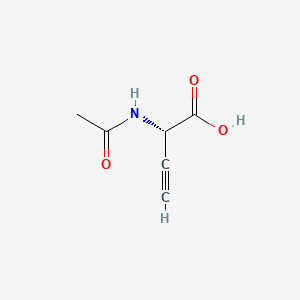
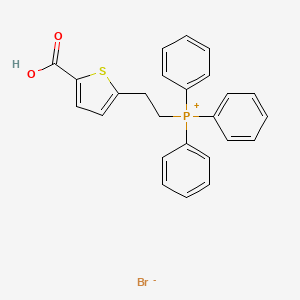


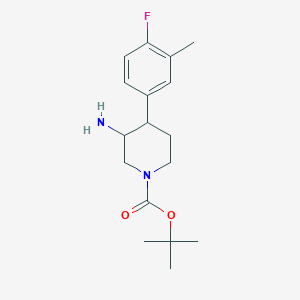
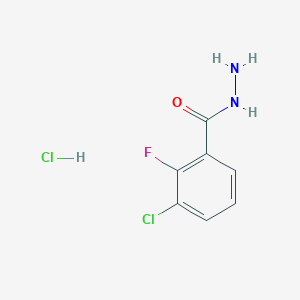
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
